8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline
CAS No.: 96165-86-5
Cat. No.: VC15949550
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96165-86-5 |
|---|---|
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline |
| Standard InChI | InChI=1S/C14H17NO2/c1-16-13-8-10-5-7-15-6-3-4-12(15)11(10)9-14(13)17-2/h4,8-9H,3,5-7H2,1-2H3 |
| Standard InChI Key | FSOLZHFKZVHCCX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)CCN3C2=CCC3)OC |
Introduction
Chemical Identity and Structural Features
8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline (Molecular Formula: ) is characterized by a fused pyrrolo[2,1-a]isoquinoline core with methoxy substituents at positions 8 and 9 (Figure 1). Its IUPAC name is 8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline, and it has a molecular weight of 247.29 g/mol . The structure combines a partially saturated pyrrolidine ring fused to an isoquinoline system, with methoxy groups enhancing electronic diversity.
Key structural attributes:
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Fused bicyclic system: The pyrrolo[2,1-a]isoquinoline skeleton provides rigidity and planar aromatic regions for molecular interactions.
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Methoxy substituents: Electron-donating groups at positions 8 and 9 influence reactivity and solubility.
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Saturation profile: Partial saturation in the pyrrolidine ring introduces conformational flexibility .
Synthetic Methodologies
Cloke Rearrangement-Based Synthesis
A seminal approach involves the Cloke rearrangement, as demonstrated by Bailey et al. . Starting from 6,7-dimethoxy-1-(2-phenylcyclopropyl)-3,4-dihydroisoquinoline (3b), N-methylation with iodomethane in refluxing acetone yields the title compound alongside its methiodide salt (Scheme 1). This method highlights the role of cyclopropane ring opening and subsequent reorganization under thermal conditions .
Optimized conditions:
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Reagents: , acetone
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Temperature: Reflux (~56°C)
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Key intermediate: Methiodide salt (4b) undergoes rearrangement to form the pyrrolo[2,1-a]isoquinoline core .
Structural Confirmation and Computational Insights
X-Ray Crystallography
Although direct X-ray data for the title compound is unavailable, related structures like 8,9-dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolinium iodide have been resolved . Key findings include:
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Bond lengths: Aromatic C–C bonds average 1.39 Å, while saturated C–N bonds measure 1.47 Å.
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Dihedral angles: The pyrrolidine ring adopts a half-chair conformation, minimizing steric strain .
Predicted Physicochemical Properties
Computational models predict:
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LogP: 2.1 (moderate lipophilicity).
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Polar surface area: 35 Ų (suggesting blood-brain barrier permeability).
Research Applications and Biological Relevance
Medicinal Chemistry
Pyrrolo[2,1-a]isoquinoline derivatives exhibit diverse bioactivities:
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Anticancer potential: Analogous compounds inhibit tubulin polymerization (IC₅₀ ~1.2 μM) .
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Antimicrobial activity: Structural motifs interact with bacterial cell wall synthesis enzymes .
Chemical Diversification
The title compound serves as a precursor for:
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Urea derivatives: Reaction with primary amines yields substituted ureas, expanding pharmacophore diversity .
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Michael adducts: Activated alkynes (e.g., methyl propiolate) undergo conjugate additions at the α-position .
Challenges and Future Directions
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Synthetic scalability: Gram-scale reactions show 85% yields in model systems, but methoxy-substituted variants require optimization .
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Biological profiling: No in vivo data exists; priority areas include kinase inhibition and neuropharmacology screens.
| Method | Reactants | Catalyst | Yield (%) |
|---|---|---|---|
| Cloke rearrangement | 6,7-Dimethoxy-THIQ, | None | 72 |
| Multicomponent | Isatin, THIQ, phenylacetylene | Benzoic acid | 86 |
Table 2: Predicted physicochemical properties .
| Property | Value |
|---|---|
| Molecular weight | 247.29 g/mol |
| LogP | 2.1 |
| Polar surface area | 35 Ų |
| CCS ([M+H]+) | 151.5 Ų |
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